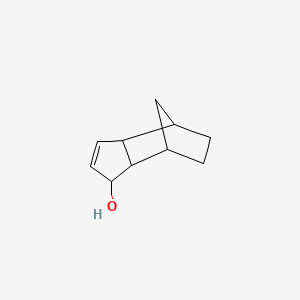
4-(4-Methoxy-phenylethynyl)-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxy-phenylethynyl)-benzoic acid is an organic compound characterized by the presence of a methoxy group attached to a phenylethynyl moiety, which is further connected to a benzoic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxy-phenylethynyl)-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetylene and 4-bromobenzoic acid.
Reaction Conditions: A palladium-catalyzed Sonogashira coupling reaction is employed to couple the 4-methoxyphenylacetylene with 4-bromobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Purification: The resulting product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Methoxy-phenylethynyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenylethynyl moiety can be reduced to form a phenylethyl group.
Substitution: The benzoic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products:
Oxidation: Formation of 4-(4-Methoxy-phenyl)-benzoic acid.
Reduction: Formation of 4-(4-Methoxy-phenylethyl)-benzoic acid.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(4-Methoxy-phenylethynyl)-benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its rigid and planar structure.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxy-phenylethynyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenylethynyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 4-Methoxyphenylacetic acid
- 4-Methoxybenzoic acid
- 4-Methoxyphenylboronic acid
Comparison:
- 4-Methoxyphenylacetic acid: Similar in having a methoxy group and a phenyl ring, but differs in the presence of an acetic acid moiety instead of a phenylethynyl group.
- 4-Methoxybenzoic acid: Shares the benzoic acid structure with a methoxy group, but lacks the phenylethynyl moiety.
- 4-Methoxyphenylboronic acid: Contains a methoxy group and a phenyl ring, but has a boronic acid group instead of a benzoic acid structure.
Uniqueness: 4-(4-Methoxy-phenylethynyl)-benzoic acid is unique due to the presence of both a methoxy group and a phenylethynyl moiety attached to a benzoic acid structure, which imparts distinct chemical and physical properties compared to its similar compounds.
Propiedades
Fórmula molecular |
C16H12O3 |
|---|---|
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
4-[2-(4-methoxyphenyl)ethynyl]benzoic acid |
InChI |
InChI=1S/C16H12O3/c1-19-15-10-6-13(7-11-15)3-2-12-4-8-14(9-5-12)16(17)18/h4-11H,1H3,(H,17,18) |
Clave InChI |
XPGDOEMLMDQPGP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,4-trifluoro-N-[1-[[5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide](/img/structure/B13382936.png)
![2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid](/img/structure/B13382942.png)
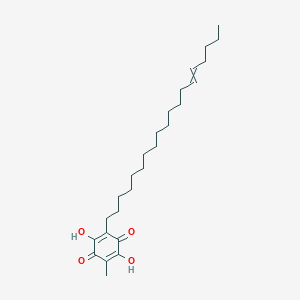
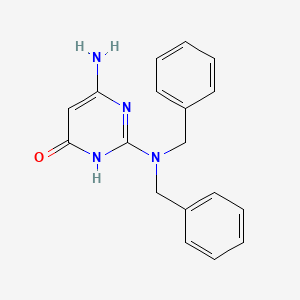
![6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid;chloride](/img/structure/B13382960.png)
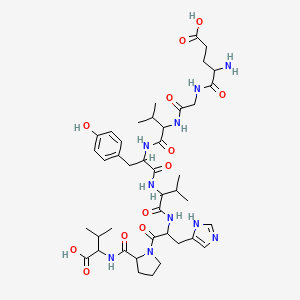
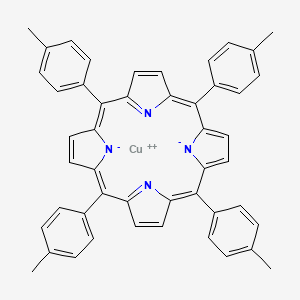
![1-[3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropyl]-2-(2-methyl-3-phenylphenyl)ethanone](/img/structure/B13382971.png)
![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13382977.png)
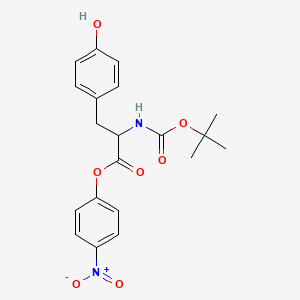
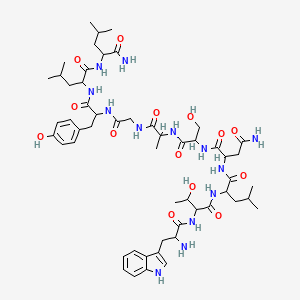
![2,2-dimethyl-N-[4-oxo-5-(pyridine-3-carbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide](/img/structure/B13383009.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13383014.png)
